molecular formula C9H10N2O2S B6274426 trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 1007875-80-0

trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B6274426
CAS No.: 1007875-80-0
M. Wt: 210.3
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Description

Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid with various reagents. One common method includes dissolving the starting materials in dry acetonitrile (CH₃CN) and using EDC-HCl as a coupling agent . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities while maintaining the quality of the product. The process involves multiple stages, including the initial formation of the imidazo[2,1-b]thiazole ring and subsequent functionalization to introduce the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions

Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its combined imidazole and thiazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

1007875-80-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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